Isobutylmagnesium Bromide
Overview
Description
Isobutylmagnesium bromide is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. It is represented by the chemical formula (CH₃)₂CHCH₂MgBr and is known for its reactivity with various electrophiles, making it a valuable tool in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
Isobutylmagnesium Bromide is a Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard substrate in synthetic organic chemistry . The primary targets of this compound are organic compounds with electrophilic centers, such as carbonyl groups .
Mode of Action
This compound, as a Grignard reagent, interacts with its targets through a nucleophilic addition mechanism . The magnesium-bromide fragment in this compound acts as a nucleophile, attacking the electrophilic carbon atom that is present within the polar bond of a carbonyl group .
Biochemical Pathways
The interaction of this compound with a carbonyl compound leads to the formation of a new carbon-carbon bond . This process is a key step in many biochemical pathways, particularly in the synthesis of larger organic molecules . For instance, this compound has been used in the total synthesis of (+)-rishirilide B, glucolipsin A, and (+)-juvabione .
Pharmacokinetics
It’s important to note that the reactivity of this compound can be influenced by factors such as concentration and temperature .
Result of Action
The molecular effect of the action of this compound is the formation of a new carbon-carbon bond . This can result in the synthesis of a variety of organic compounds, depending on the specific reactants used . At the cellular level, these compounds could have various effects, depending on their specific structures and properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of water or oxygen can interfere with the Grignard reaction, leading to decreased yields . Therefore, Grignard reactions, including those involving this compound, are typically carried out under anhydrous conditions and in an inert atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutylmagnesium bromide is typically synthesized by the reaction of isobutyl bromide with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, often using argon or nitrogen, to prevent moisture and oxygen from interfering with the reaction .
Reaction Conditions:
- Magnesium turnings are placed in a dry, two-necked round-bottom flask along with a small crystal of iodine to activate the magnesium.
- The flask is cooled in an ice bath, and dry diethyl ether is added.
- A solution of isobutyl bromide in diethyl ether is slowly added to the flask while maintaining the cooling.
- The reaction mixture is stirred at room temperature for 30 minutes and then refluxed for an additional 15 minutes .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient cooling systems and inert gas purging to ensure the reaction proceeds smoothly and safely.
Chemical Reactions Analysis
Types of Reactions
Isobutylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions with various electrophiles to form complex organic molecules.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of dry ether to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides under anhydrous conditions to form new carbon-carbon bonds.
Electrophiles: Reacts with various electrophiles such as epoxides and nitriles to form complex organic structures.
Major Products Formed
Alcohols: Primary, secondary, and tertiary alcohols from reactions with carbonyl compounds.
Alkanes: From reactions with alkyl halides.
Complex Organic Molecules: From coupling reactions with various electrophiles.
Scientific Research Applications
Isobutylmagnesium bromide is widely used in scientific research due to its versatility as a Grignard reagent. Some of its applications include:
Organic Synthesis: Used in the total synthesis of complex natural products such as (+)-rishirilide B, glucolipsin A, and (+)-juvabione.
Pharmaceuticals: Employed in the synthesis of pyrrolidine-based influenza neuraminidase inhibitors, which are crucial in antiviral drug development.
Material Science: Used in the preparation of various polymers and advanced materials due to its ability to form carbon-carbon bonds.
Comparison with Similar Compounds
Isobutylmagnesium bromide is similar to other Grignard reagents such as:
- Methylmagnesium bromide
- Ethylmagnesium bromide
- Phenylmagnesium bromide
Uniqueness
- Reactivity: this compound offers a unique balance of reactivity and selectivity, making it suitable for a wide range of synthetic applications.
- Steric Effects: The isobutyl group provides steric hindrance, which can influence the outcome of reactions, offering different selectivity compared to other Grignard reagents .
Conclusion
This compound is a versatile and valuable reagent in organic synthesis, with applications spanning from pharmaceuticals to material science. Its unique reactivity and ability to form carbon-carbon bonds make it an indispensable tool for chemists.
Properties
IUPAC Name |
magnesium;2-methanidylpropane;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.BrH.Mg/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDWATOXYCARFV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[CH2-].[Mg+2].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrMg | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401564 | |
Record name | Isobutylmagnesium bromide solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926-62-5 | |
Record name | Isobutylmagnesium bromide solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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